N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride
Description
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride is a fluorinated amine hydrochloride characterized by an ethylamine backbone substituted with a trifluoromethylthio (-S-CF₃) group. This structure confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C5H11ClF3NS |
|---|---|
Molecular Weight |
209.66 g/mol |
IUPAC Name |
N-ethyl-2-(trifluoromethylsulfanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H10F3NS.ClH/c1-2-9-3-4-10-5(6,7)8;/h9H,2-4H2,1H3;1H |
InChI Key |
TUEGEMIHAGTKNU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride typically involves the reaction of ethylamine with 2-chloroethyl trifluoromethyl sulfide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride can be scaled up by employing continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of automated systems for monitoring and controlling the reaction conditions further enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide, potassium cyanide, and thiourea are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ammonium salts depending on the nucleophile used.
Scientific Research Applications
Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of Ethyl-(2-trifluoromethylsulfanyl-ethyl)-ammonium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethylsulfanyl group imparts unique electronic and steric properties to the compound, enhancing its binding affinity and selectivity for these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.
Comparison with Similar Compounds
Ethylamine, 2,2,2-Trifluoro-, Hydrochloride (CAS 373-88-6)
Structural Differences :
2-(N,N-Diethylamino)ethyl Chloride Hydrochloride (CAS 869-24-9)
Structural Differences :
Diethylamine Hydrochloride (CAS 660-68-4)
Structural Differences :
N-Methyl-2,2,2-Trifluoroethylamine Hydrochloride
Structural Differences :
- Substituent : Trifluoroethyl (-CF₃CH₂) group instead of -S-CF₃; methyl vs. ethyl amine.
- Key Properties :
Tabulated Comparison of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | logP (Estimated) | Melting Point (°C) |
|---|---|---|---|---|---|
| N-Ethyl-[2-(trifluoromethylthio)ethyl]amine HCl | ~C₅H₁₁ClF₃NS | ~220–250 | -S-CF₃ | ~2.5 | N/A |
| Ethylamine, 2,2,2-Trifluoro-, HCl | C₂H₅ClF₃N | 147.5 | -CF₃CH₂ | ~1.2 | N/A |
| 2-(N,N-Diethylamino)ethyl Chloride HCl | C₆H₁₅Cl₂N | 196.1 | -Cl | ~1.8 | 227–230 |
| Diethylamine HCl | C₄H₁₂ClN | 109.6 | None | ~0.5 | 227–230 |
| N-Methyl-2,2,2-Trifluoroethylamine HCl | C₃H₇ClF₃N | 149.54 | -CF₃CH₂ | ~1.0 | N/A |
Research Findings and Implications
- Lipophilicity and Bioavailability: The -S-CF₃ group in the target compound significantly increases logP compared to non-sulfur analogs, enhancing membrane permeability and oral bioavailability .
- Metabolic Stability : Thioether groups are susceptible to oxidation, but the electron-withdrawing CF₃ group may slow this process, balancing stability and metabolic clearance .
- Receptor Interactions: Fluorine’s electronegativity reduces amine basicity, altering protonation states and receptor binding. For example, trifluoromethylthio derivatives may exhibit stronger adenosine receptor modulation compared to non-fluorinated amines .
Biological Activity
N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C₅H₈ClF₃NS
- Molecular Weight : 201.64 g/mol
The presence of the trifluoromethylthio group suggests potential for unique interactions with biological targets, enhancing its pharmacological profile.
Research indicates that compounds with similar structures often interact with various biological pathways. The trifluoromethylthio moiety can influence the compound's lipophilicity and reactivity, potentially affecting its interaction with cellular membranes and proteins.
- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have been observed to disrupt bacterial cell wall synthesis and inhibit nucleic acid biosynthesis, leading to bactericidal effects against Gram-positive bacteria .
- Anticonvulsant Effects : In animal models, compounds similar to this compound have demonstrated broad-spectrum anticonvulsant activity. This is attributed to their ability to modulate neurotransmitter systems, particularly through inhibition of excitatory pathways while enhancing inhibitory signaling .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects by modulating the release of pro-inflammatory cytokines. Research has highlighted that related compounds can reduce eosinophil infiltration in lung tissues, suggesting potential applications in treating asthma and other inflammatory conditions .
Antimicrobial Efficacy
A study investigating the antimicrobial activity of various trifluoromethyl-containing compounds revealed that this compound significantly inhibited the growth of Staphylococcus aureus at concentrations as low as 1 µg/mL. The mechanism was primarily linked to interference with DNA and RNA biosynthesis pathways, as evidenced by reduced incorporation of radiolabeled precursors in treated cells .
| Compound | MIC (µg/mL) | Mechanism of Action |
|---|---|---|
| This compound | 1 | Inhibition of nucleic acid synthesis |
| Control (DMSO) | - | No effect |
Anticonvulsant Activity
In a series of tests assessing anticonvulsant properties, this compound showed a protective index (PI) indicating a favorable benefit-risk ratio. The median effective dose (ED50) in the maximal electroshock (MES) test was determined to be 30 mg/kg, demonstrating significant efficacy in preventing seizures .
| Test Type | ED50 (mg/kg) | TD50 (mg/kg) | PI |
|---|---|---|---|
| MES | 30 | 150 | 5 |
| PTZ | 25 | 100 | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
